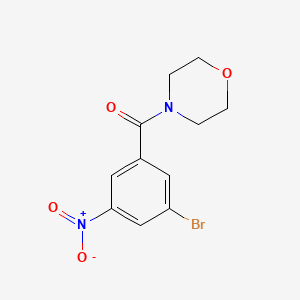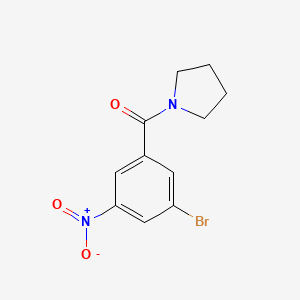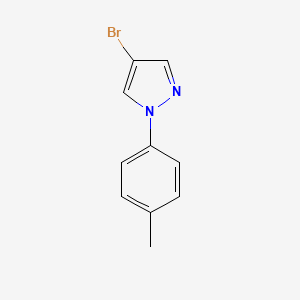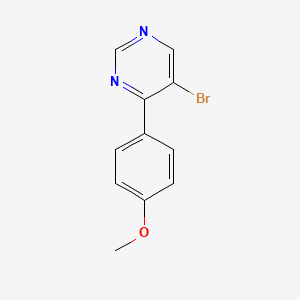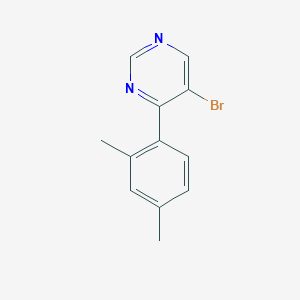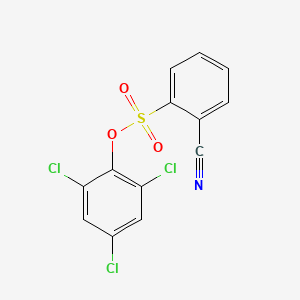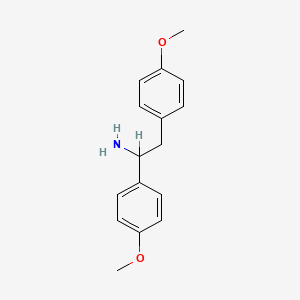
1,2-Bis(4-methoxyphenyl)ethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Bis(4-methoxyphenyl)ethanamine is a chemical compound with the CAS Number: 36265-54-0 . It has a molecular weight of 257.33 . The IUPAC name for this compound is 1,2-bis(4-methoxyphenyl)ethanamine . It is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The molecular structure of 1,2-Bis(4-methoxyphenyl)ethanamine consists of two 4-methoxyphenyl groups attached to an ethanamine . The InChI code for this compound is 1S/C16H19NO2/c1-18-14-7-3-12 (4-8-14)11-16 (17)13-5-9-15 (19-2)10-6-13/h3-10,16H,11,17H2,1-2H3 .
Physical And Chemical Properties Analysis
1,2-Bis(4-methoxyphenyl)ethanamine is a powder that is stored at room temperature . It has a melting point of 101-105 degrees Celsius . The molecular formula of this compound is C16H19NO2 .
Aplicaciones Científicas De Investigación
Environmental Dechlorination Studies
Research into the environmental impact and degradation pathways of organochlorine pesticides like Methoxychlor [1,1,1-trichloro-2,2-bis(p-methoxyphenyl)ethane] provides insight into the potential applications of 1,2-bis(4-methoxyphenyl)ethanamine-related compounds. Studies have shown that certain bacteria are capable of reductive dechlorination, transforming Methoxychlor into less chlorinated and potentially less harmful metabolites. This suggests a role for such compounds in environmental remediation processes, especially in anaerobic conditions where specific microbial communities can degrade persistent organic pollutants (Yim et al., 2008; Satsuma & Masuda, 2012).
Organic Synthesis and Molecular Electronics
The synthesis and study of mixed-valence monocations of compounds structurally related to 1,2-bis(4-methoxyphenyl)ethanamine have provided valuable insights into the behavior of organic electronic materials. For example, bis(triarylamines) linked with vinylene and phenylene-vinylene bridges exhibit intervalence charge-transfer (IVCT) bands, suggesting applications in molecular electronics and organic photovoltaics due to their charge transport properties (Barlow et al., 2005).
Antioxidant and Anti-inflammatory Activities
Derivatives of 1,2-bis(4-methoxyphenyl)ethanamine have been investigated for their potential in skincare, specifically in protecting skin from UV-induced damage. A study on sesamin derivatives demonstrated significant anti-inflammatory and antiphotoaging activities, suggesting these compounds can effectively protect the skin against premature aging and inflammation (Wu et al., 2019).
Endocrine Disruptor Metabolism
The metabolism of endocrine disruptors like Methoxychlor, which is structurally similar to 1,2-bis(4-methoxyphenyl)ethanamine, has been extensively studied to understand their effects on the endocrine system. Research indicates that Methoxychlor and its metabolites can inhibit folliculogenesis and stimulate anti-Müllerian hormone production, highlighting the potential endocrine-disrupting effects of related compounds (Uzumcu et al., 2006).
Analytical Chemistry Applications
Analytical techniques have been developed to identify and characterize compounds like 1,2-bis(4-methoxyphenyl)ethanamine and its derivatives. For instance, gas chromatography–mass spectrometry analysis of heptafluorobutyric anhydride derivatives has been employed for the identification of psychoactive substances, demonstrating the utility of such compounds in forensic and analytical chemistry (Lum et al., 2016).
Safety And Hazards
This compound is associated with several hazard statements including H302, H315, H318, and H335 . These indicate that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and ensuring adequate ventilation .
Propiedades
IUPAC Name |
1,2-bis(4-methoxyphenyl)ethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO2/c1-18-14-7-3-12(4-8-14)11-16(17)13-5-9-15(19-2)10-6-13/h3-10,16H,11,17H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKSKSPMTGBSDOR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(C2=CC=C(C=C2)OC)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Bis(4-methoxyphenyl)ethanamine | |
CAS RN |
36265-54-0 |
Source


|
| Record name | NSC26669 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26669 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

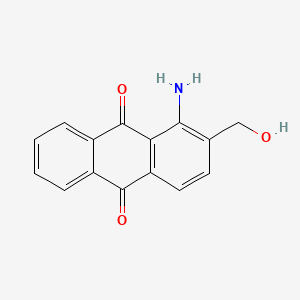
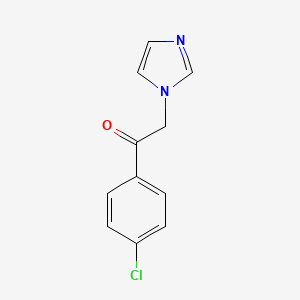
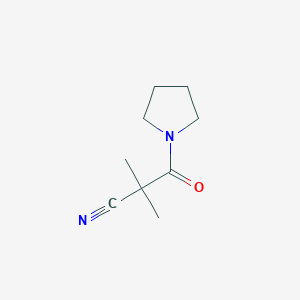
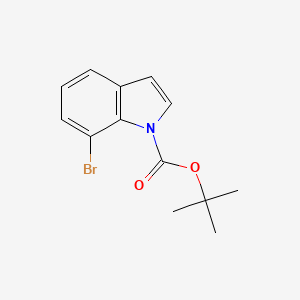
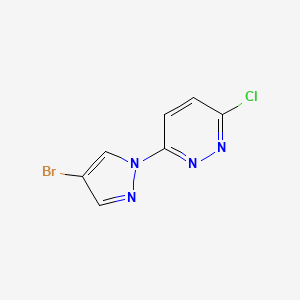
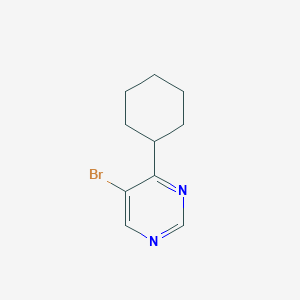
![6-Bromo-3-(methylthio)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B1294762.png)
